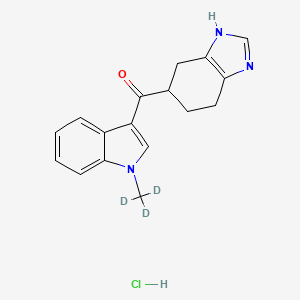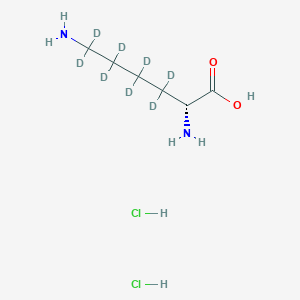
D-Lysine-d8 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lysine-d8 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its stability and allows for its use as a tracer in various scientific studies. This compound is particularly valuable in pharmacokinetic and metabolic research due to its ability to provide detailed insights into the behavior of lysine in biological systems .
準備方法
The synthesis of D-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the lysine molecule. One common method includes the use of deuterated reagents in the synthesis process. The preparation method typically involves the following steps:
Splitting: The lysine molecule is split into its constituent parts.
Desalting: The split components are desalted to remove any impurities.
Refining: The desalted components are refined to produce the final deuterium-labeled product.
Industrial production methods often involve large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield of the final product.
化学反応の分析
D-Lysine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lysine derivatives with additional oxygen atoms, while reduction may yield lysine derivatives with additional hydrogen atoms .
科学的研究の応用
D-Lysine-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and utilization of lysine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes
作用機序
The mechanism of action of D-Lysine-d8 (dihydrochloride) involves its incorporation into biological systems where it behaves similarly to natural lysine. The deuterium labeling allows for precise tracking and quantification of lysine in various metabolic pathways. The molecular targets and pathways involved include lysine transporters and enzymes responsible for lysine metabolism .
類似化合物との比較
D-Lysine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
L-Lysine-d8 (dihydrochloride): The L-isomer of lysine with deuterium labeling.
DL-Lysine-d8 (dihydrochloride): A racemic mixture of D- and L-lysine with deuterium labeling.
L-Lysine-4,4,5,5-d4 (dihydrochloride): A partially deuterated form of lysine
These similar compounds share the common feature of deuterium labeling but differ in their specific isotopic composition and stereochemistry.
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
227.16 g/mol |
IUPAC名 |
(2R)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2,3D2,4D2;; |
InChIキー |
JBBURJFZIMRPCZ-SDYKFIRESA-N |
異性体SMILES |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


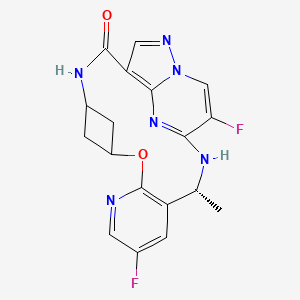

![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
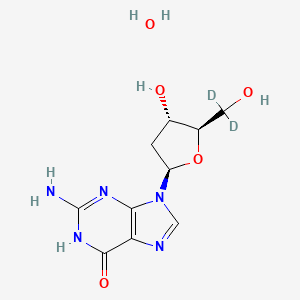

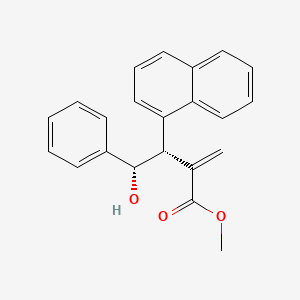
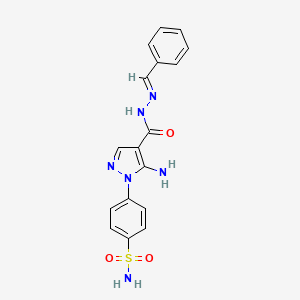
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)

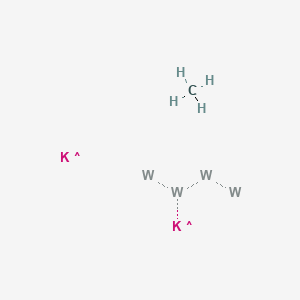
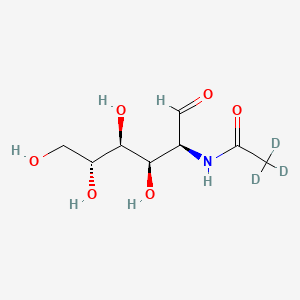
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
